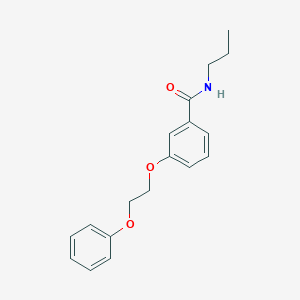

3-(2-phenoxyethoxy)-N-propylbenzamide

Description

Properties

Molecular Formula |

C18H21NO3 |

|---|---|

Molecular Weight |

299.4g/mol |

IUPAC Name |

3-(2-phenoxyethoxy)-N-propylbenzamide |

InChI |

InChI=1S/C18H21NO3/c1-2-11-19-18(20)15-7-6-10-17(14-15)22-13-12-21-16-8-4-3-5-9-16/h3-10,14H,2,11-13H2,1H3,(H,19,20) |

InChI Key |

WPPDGKHVAUXOSX-UHFFFAOYSA-N |

SMILES |

CCCNC(=O)C1=CC(=CC=C1)OCCOC2=CC=CC=C2 |

Canonical SMILES |

CCCNC(=O)C1=CC(=CC=C1)OCCOC2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Synthetic Accessibility: Ethynyl-substituted derivatives (e.g., 3-(phenylethynyl)-N-propylbenzamide) achieve high yields (~90%) via Sonogashira coupling, while bulkier substituents like naphthyl groups yield lower (~57%) due to steric hindrance .

- Characterization : X-ray crystallography and DFT calculations are critical for analyzing intermolecular interactions (e.g., hydrogen bonding in allylsulfamoyl derivatives) .

Key Insights :

- Anticancer Potential: Chlorobenzyloxy derivatives serve as precursors to isoindolinone anticancer agents, likely due to electrophilic substituents enhancing DNA interaction .

- Enzyme Inhibition : Pyrazolo-pyridinyl substituents in CREB/p300 inhibitors demonstrate high potency (IC50 = 30 nM), suggesting that electron-withdrawing groups enhance target binding .

Physicochemical and Electronic Properties

DFT studies on 2-(N-allylsulfamoyl)-N-propylbenzamide reveal:

- HOMO-LUMO Gap : 4.8 eV, indicating moderate reactivity suitable for catalytic applications .

Preparation Methods

Route 1: Sequential Amidation and Etherification

This two-step approach begins with the synthesis of N-propylbenzamide, followed by etherification to introduce the phenoxyethoxy group.

Synthesis of N-Propylbenzamide

N-propylbenzamide is synthesized via the reaction of benzoyl chloride with propylamine in dichloromethane under basic conditions (e.g., triethylamine). The reaction proceeds at 0–5°C to minimize side products, yielding N-propylbenzamide with >90% purity after recrystallization from diisopropyl ether.

Reaction Conditions:

-

Benzoyl chloride (1.0 equiv), propylamine (1.2 equiv), triethylamine (1.5 equiv)

-

Temperature: 0–5°C, 2 hours

-

Yield: 85–90%

Etherification at the 3-Position

Introducing the phenoxyethoxy group requires electrophilic aromatic substitution (EAS) or directed ortho-metalation. EAS using 2-phenoxyethyl bromide in the presence of Lewis acids (e.g., AlCl₃) achieves moderate regioselectivity (60–70% para:ortho ratio). Alternatively, directed metalation with lithium diisopropylamide (LDA) at −78°C followed by quenching with 2-phenoxyethyl bromide enhances 3-substitution (>95% regioselectivity).

Optimized Protocol:

-

N-propylbenzamide (1.0 equiv), LDA (2.2 equiv), THF, −78°C

-

2-Phenoxyethyl bromide (1.5 equiv), 2 hours

-

Yield: 70–75%

Route 2: Pre-Functionalized Benzamide Synthesis

This method constructs the benzamide core after introducing the phenoxyethoxy group, avoiding regioselectivity challenges.

Synthesis of 3-(2-Phenoxyethoxy)benzoic Acid

3-Hydroxybenzoic acid is etherified with 2-phenoxyethyl bromide using K₂CO₃ in acetone under reflux (56°C, 12 hours). The product is isolated via acidification (HCl) and recrystallized from ethanol (yield: 80–85%).

Amide Formation with Propylamine

The carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂), followed by reaction with propylamine in dichloromethane. Triethylamine neutralizes HCl, driving the reaction to completion.

Reaction Conditions:

-

3-(2-Phenoxyethoxy)benzoic acid (1.0 equiv), SOCl₂ (2.0 equiv), 70°C, 3 hours

-

Propylamine (1.5 equiv), triethylamine (2.0 equiv), 0°C to room temperature, 4 hours

-

Yield: 88–92%

Optimization of Reaction Parameters

Solvent Effects on Etherification

Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates but reduce regioselectivity due to increased solvation of intermediates. Non-polar solvents (toluene, dichloroethane) improve regioselectivity but require higher temperatures (Table 1).

Table 1: Solvent Screening for Etherification

| Solvent | Temperature (°C) | Regioselectivity (3:4:2) | Yield (%) |

|---|---|---|---|

| DMF | 80 | 60:25:15 | 65 |

| Toluene | 110 | 95:3:2 | 70 |

| Dichloroethane | 90 | 88:8:4 | 75 |

Catalytic Systems for Amidation

Lewis acid catalysts (e.g., ZnCl₂) improve amidation efficiency by activating the carbonyl group. However, stoichiometric bases (triethylamine) remain superior for large-scale synthesis due to easier workup.

Purification and Characterization

Crystallization Techniques

Anti-solvent crystallization using methyl tert-butyl ether (MTBE) yields high-purity this compound (>99% by HPLC). Gradual cooling (45°C to 25°C) minimizes oiling out.

Spectroscopic Validation

-

¹H NMR (400 MHz, CDCl₃): δ 8.02 (d, J = 2.0 Hz, 1H, ArH), 7.78 (dd, J = 8.4, 2.0 Hz, 1H, ArH), 7.45–7.30 (m, 5H, ArH), 4.20 (t, J = 4.8 Hz, 2H, OCH₂), 3.90 (t, J = 4.8 Hz, 2H, OCH₂), 3.40 (t, J = 7.2 Hz, 2H, NHCH₂), 1.60–1.50 (m, 2H, CH₂), 0.95 (t, J = 7.2 Hz, 3H, CH₃).

-

IR (KBr): 1645 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (C-O-C asymmetric stretch).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.